

Application Note: Characterization of GABA Reuptake Modulation by 4-Hydroxy-N-methylbutanamide

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Compound of Interest

Compound Name: 4-Hydroxy-n-methylbutanamide

CAS No.: 37941-69-8

Cat. No.: B104137

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Abstract & Introduction

4-Hydroxy-N-methylbutanamide (also known as N-Methyl-4-hydroxybutyramide or N-Methyl-GHB amide) is a structural analog of both

-aminobutyric acid (GABA) and

-hydroxybutyrate (GHB). While GABA is the primary inhibitory neurotransmitter in the mammalian CNS, its signaling duration is strictly controlled by high-affinity plasma membrane GABA transporters (GATs).

This application note details the methodology for utilizing **4-Hydroxy-N-methylbutanamide** as a chemical probe to investigate GABA reuptake kinetics. Unlike standard inhibitors (e.g., Tiagabine) which lock the transporter, structural analogs like **4-Hydroxy-N-methylbutanamide** are critical for distinguishing between transportable substrates (which induce conformational cycling) and non-transportable blockers.

This guide provides a validated workflow to:

- Determine the binding affinity () of the compound for GAT-1.
- Differentiate between competitive inhibition and substrate translocation using electrophysiology.
- Assess selectivity against glial transporters (GAT-3).

Chemical Properties & Handling

Before initiating biological assays, the physicochemical properties of the probe must be accounted for to prevent assay artifacts (e.g., precipitation or solvent effects).

Property	Specification
IUPAC Name	4-Hydroxy-N-methylbutanamide
CAS Number	37941-69-8
Molecular Formula	
Molecular Weight	117.15 g/mol
Solubility	Soluble in DMSO (>50 mM), Water (>20 mM), Ethanol
Storage	-20°C (Desiccated); Stable in solution for 1 week at 4°C

Preparation Protocol:

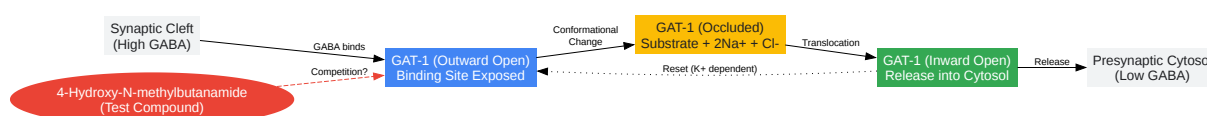
- Stock Solution: Dissolve 11.7 mg in 1 mL DMSO to create a 100 mM stock.
- Working Solution: Dilute serially in Assay Buffer (Krebs-Ringer) to achieve concentrations from 1 nM to 1 mM.
- Vehicle Control: Ensure final DMSO concentration is <0.1% in all cell-based assays to prevent membrane permeabilization.

Mechanistic Context

To interpret the data generated by this molecule, one must understand the GAT cycle. GATs function as symporters, coupling the uphill transport of GABA to the downhill gradient of

and

Pathway Visualization: The GABA Reuptake Cycle



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Figure 1: The GABA Transporter (GAT-1) cycle. The test compound (Red) may compete with GABA for the outward-facing binding site, potentially locking the transporter or hijacking the translocation mechanism.

Protocol A: Radioligand Competition Uptake Assay

This is the "Gold Standard" for determining if **4-Hydroxy-N-methylbutanamide** interacts with the transporter.

Experimental Design

- System: HEK-293 cells stably expressing hGAT-1 (SLC6A1).
- Tracer:
 - GABA (Specific Activity: 80-100 Ci/mmol).
- Positive Control: Tiagabine (Known GAT-1 Inhibitor,

nM).

Step-by-Step Methodology

- Cell Preparation:
 - Seed hGAT-1-HEK293 cells in 96-well Poly-D-Lysine coated plates (cells/well).
 - Culture for 24 hours until 90% confluent.
- Buffer Equilibration:
 - Remove culture medium.
 - Wash cells with Krebs-Henseleit Buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM , 1.2 mM , 1.2 mM , 10 mM HEPES, 10 mM Glucose, pH 7.4.
 - Critical: The presence of is mandatory for transport.
- Pre-Incubation:
 - Add 150 L of KHB containing **4-Hydroxy-N-methylbutanamide** (Concentration range: to M).
 - Incubate for 10 minutes at 37°C.

- Uptake Initiation:
 - Add 50

L of

-GABA (Final concentration: 20 nM).
 - Incubate for exactly 5 minutes at 37°C.
 - Note: Uptake must be measured during the linear phase (usually <10 mins).
- Termination:
 - Rapidly aspirate buffer.
 - Wash

with ice-cold KHB (stops transport immediately).
 - Lyse cells with 200

L 0.1 M NaOH / 1% SDS.
- Quantification:
 - Transfer lysate to scintillation vials with 3 mL scintillation cocktail.
 - Measure CPM (Counts Per Minute) using a liquid scintillation counter.

Data Analysis

Calculate the

using a non-linear regression (Sigmoidal dose-response):

Where

is the log concentration of the test compound.

Protocol B: Electrophysiological Characterization (Patch Clamp)

While Protocol A determines binding, Protocol B determines function. If **4-Hydroxy-N-methylbutanamide** is a substrate, it will generate a transport current. If it is a pure blocker, it will not.

Experimental Design

- Method: Whole-cell voltage clamp.
- Holding Potential: -60 mV.
- Equipment: Axon MultiClamp 700B or equivalent.

Step-by-Step Methodology

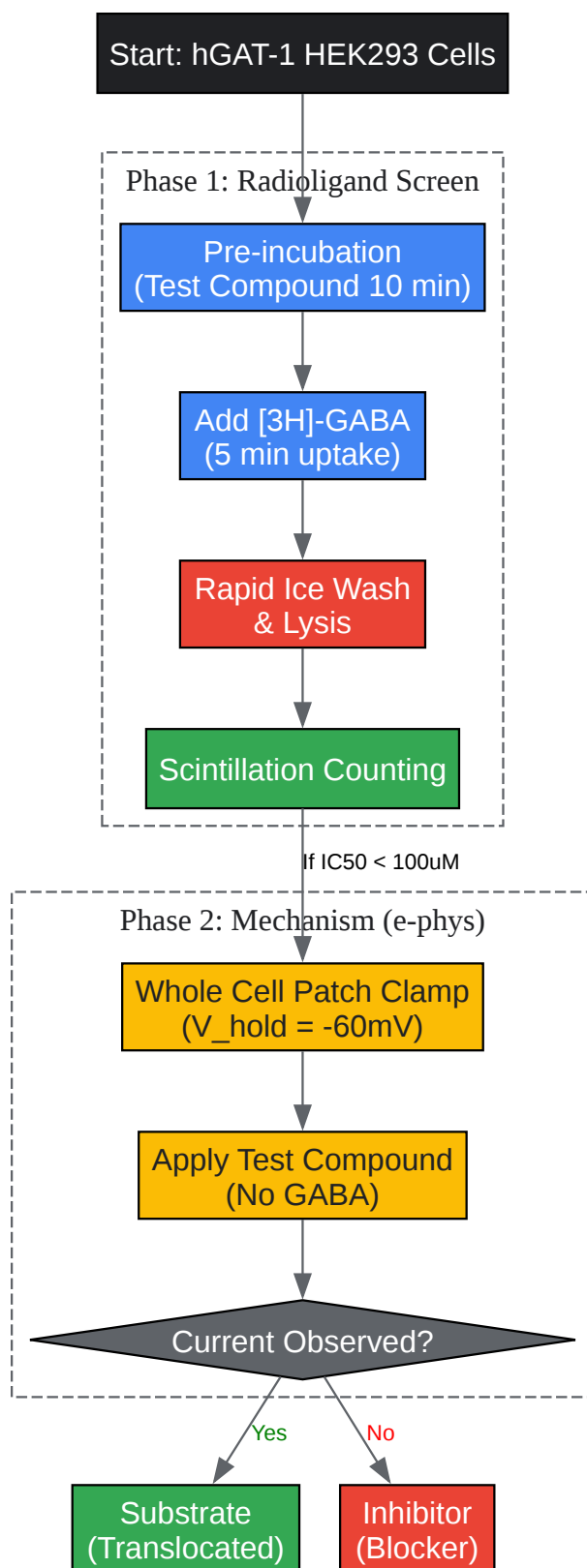
- Pipette Solution (Internal):
 - 130 mM CsCl (blocks channels), 2 mM , 10 mM EGTA, 10 mM HEPES, pH 7.2.
- Bath Solution (External):
 - Standard Tyrode's solution (140 mM NaCl).
- Recording:
 - Establish whole-cell configuration on a GAT-1 expressing cell.
 - Step 1 (Baseline): Perfuse buffer alone. Current should be 0 pA.
 - Step 2 (GABA Control): Perfuse 100 M GABA. Observe inward current (

) caused by

influx.

- Step 3 (Wash): Wash until current returns to baseline.
- Step 4 (Test Compound): Perfuse 1 mM **4-Hydroxy-N-methylbutanamide**.
 - Scenario A (Substrate): Inward current is observed.[\[1\]](#)
 - Scenario B (Blocker): No current is observed.
- Step 5 (Competition): Co-apply GABA (100 M) + Test Compound.
 - If the compound is a blocker, the GABA current will be reduced.

Experimental Workflow Diagram



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Figure 2: Decision tree for characterizing **4-Hydroxy-N-methylbutanamide**. Phase 1 establishes affinity; Phase 2 establishes the mode of action.

Expected Results & Data Interpretation

The following table summarizes how to interpret the data derived from the protocols above.

Observation	Interpretation	Mechanistic Insight
High Affinity (ngcontent-ng-c3009699313="" _ngghost-ng-c3156237429="" class="inline ng-star-inserted"> < 1 M)	Potent Interaction	The N-methyl amide group fits the GAT-1 orthosteric site.
Low Affinity (> 100 M)	Weak Interaction	The modification likely causes steric clash with Tyr140 or Phe294.
E-Phys: Inward Current	Substrate	The molecule is transported into the neuron (False Neurotransmitter).
E-Phys: No Current + GABA Block	Inhibitor	The molecule binds but locks the transporter (Tiagabine-like).[2]
Hill Slope 1.0	Competitive	Binds to the same site as GABA.

Troubleshooting

- High Non-Specific Binding: If counts in the Tiagabine control wells are high, ensure washing is aggressive (3x rapid washes) and use ice-cold buffer to prevent efflux.

- Cell Detachment: HEK293 cells adhere poorly. Use Poly-D-Lysine coated plates and aspirate gently from the side of the well.

References

- PubChem. (n.d.).[3] **4-Hydroxy-N-methylbutanamide** (Compound Summary). National Library of Medicine. Retrieved from [[Link](#)]
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- Mager, T., et al. (2022). Structural basis of GABA reuptake inhibition. Nature. Retrieved from [[Link](#)]

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Sources

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- [2. Structural basis of GABA reuptake inhibition - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Butanamide, 4-hydroxy-N-\(2-hydroxyethyl\)-N-methyl- | C7H15NO3 | CID 106524 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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